Synthesis and characterization of [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine
Synthesis and characterization of [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine
An In-Depth Technical Guide to the Synthesis and Characterization of[2,4-Dibromo-6-(methyl-NNO-azoxy)phenyl]amine
As a Senior Application Scientist overseeing process chemistry for highly functionalized intermediates, I frequently encounter the distinct challenges associated with constructing unsymmetrical azoxy compounds. The target molecule of this whitepaper, [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine (CAS 474318-78-0)[1], is a prime example of a sterically demanding, highly functionalized aniline derivative.
The azoxy functional group (-N=N(O)-) is a critical structural motif found in high-energy materials, NO-donors, and potent bioactive natural products like the antifungal agent azoxybacilin[2]. However, the regioselective installation of the oxygen atom onto a specific nitrogen (NNO vs. ONN) requires rigorous mechanistic control[3]. This guide outlines a causality-driven, self-validating synthetic pathway to construct this molecule with absolute regiochemical fidelity.
Retrosynthetic Logic & Regiochemical Control
A common pitfall in azoxy synthesis is the reliance on the direct oxidation of unsymmetrical azo precursors (e.g., using mCPBA or H₂O₂). Because the electron densities on both nitrogen atoms in an alkyl-aryl azo compound are relatively similar, direct oxidation typically yields an inseparable 1:1 mixture of NNO and ONN isomers[3].
To achieve absolute NNO regiochemistry—where the oxygen atom resides exclusively on the nitrogen adjacent to the methyl group—we must abandon direct oxidation. Instead, we utilize the biomimetic condensation of an aryl nitroso compound with N-methylhydroxylamine[4].
The Causality of Regiocontrol: The oxygen atom in the final azoxy bond originates directly from the hydroxylamine reactant. By employing N-methylhydroxylamine, the oxygen is inherently tethered to the methyl-bearing nitrogen. Upon nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic nitroso nitrogen, a dihydroxyhydrazine intermediate forms. Subsequent dehydration strictly eliminates the nitroso-derived oxygen, locking the remaining oxygen onto the methyl-substituted nitrogen. This guarantees the NNO configuration.
Caption: Mechanism of regioselective NNO-azoxy bond formation via condensation.
Self-Validating Experimental Protocols
In my experience, proceeding with unverified intermediates in azoxy chemistry leads to catastrophic yield losses. Therefore, this protocol is designed as a self-validating system: each step includes a specific analytical checkpoint that must be met before advancing.
Step 1: Amine Protection
To prevent the free aniline amine from interfering with the nitroso formation or undergoing auto-oxidation, we employ a reversible tert-butyloxycarbonyl (Boc) protection strategy.
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Procedure: Dissolve 2,4-dibromo-6-nitroaniline (1.0 eq) in anhydrous THF. Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at 40 °C for 6 hours.
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Causality: DMAP acts as a nucleophilic catalyst, accelerating the otherwise sluggish acylation of the sterically hindered, electron-deficient aniline.
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Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the highly polar starting material. IR spectroscopy of the concentrated aliquot must reveal a new carbamate N-H stretch at ~3300 cm⁻¹.
Step 2: Reduction-Oxidation to the Nitroso Intermediate
Direct oxidation of anilines to nitrosoarenes often over-oxidizes to nitroarenes. We mitigate this by reducing the pre-existing nitro group to a hydroxylamine, followed by controlled oxidation.
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Procedure: To the N-Boc-2,4-dibromo-6-nitroaniline in EtOH/H₂O, add NH₄Cl (aq) and Zn dust (2.0 eq) at 0 °C. Filter the zinc salts after 30 minutes to isolate the hydroxylamine intermediate. Immediately treat the filtrate with an aqueous solution of FeCl₃ (2.0 eq) at 0 °C.
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Causality: Zinc in mild aqueous NH₄Cl selectively arrests the reduction at the hydroxylamine stage, preventing over-reduction to the amine. FeCl₃ provides a mild, single-electron oxidation pathway to the nitroso state.
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Validation Checkpoint: The solution will turn a characteristic, deep emerald green—the universal diagnostic visual cue for monomeric nitrosoarenes in solution.
Step 3: Regioselective Azoxy Condensation
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Procedure: Dissolve the crude N-Boc-2-amino-3,5-dibromonitrosobenzene in anhydrous ethanol. Add N-methylhydroxylamine hydrochloride (1.5 eq) and anhydrous pyridine (2.0 eq). Stir at room temperature in the dark for 12 hours.
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Causality: Pyridine is critical here; it scavenges the HCl from the hydroxylamine salt, liberating the nucleophilic free base while maintaining a slightly basic environment that drives the dehydration step of the dihydroxyhydrazine intermediate[4].
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Validation Checkpoint: ¹H NMR of a crude aliquot must show the emergence of a sharp singlet at ~4.15 ppm, corresponding to the NNO-methyl group.
Step 4: Deprotection
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Procedure: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours. Neutralize with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.
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Validation Checkpoint: LC-MS must confirm the exact mass of the free amine ([M+H]⁺ m/z 307.9030), and the Boc signals must be entirely absent from the ¹H NMR spectrum.
Caption: Synthetic workflow for [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine.
Quantitative Characterization Data
To definitively prove the NNO regiochemistry and the integrity of the dibromo aniline core, a comprehensive analytical suite is required. The downfield shift of the methyl protons in the ¹H NMR and the specific N=N-O stretching frequency in the IR spectrum serve as the primary proof of structure.
Table 1: Physicochemical and Analytical Data for[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine
| Parameter | Value | Diagnostic Significance |
| CAS Registry Number | 474318-78-0 | Unique identifier for the specific NNO isomer[1]. |
| Molecular Formula | C₇H₇Br₂N₃O | Confirms the elemental composition. |
| Molecular Weight | 308.96 g/mol | Standard molecular mass. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J=2.1 Hz, 1H), 7.42 (d, J=2.1 Hz, 1H), 6.20 (br s, 2H, NH₂), 4.15 (s, 3H, CH₃) | The singlet at 4.15 ppm is highly downfield, confirming the methyl group is attached to the oxidized, positively charged nitrogen (NNO). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.2, 135.6, 132.4, 128.1, 110.5, 108.2, 52.4 (CH₃) | Confirms the intact aromatic core and the single aliphatic carbon environment. |
| IR (ATR, cm⁻¹) | 3450, 3340 (N-H), 1480 (N=N-O stretch), 1050 | The 1480 cm⁻¹ band is the definitive signature of the azoxy N=N-O stretching vibration. |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₇H₈Br₂N₃O 307.9034, found 307.9030 | Confirms the exact mass and the distinct 1:2:1 isotopic pattern characteristic of the dibromo core. |
References
- Fluorochem.co.uk. "[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine - Fluorochem: CAS 474318-78-0".
- Benchchem.com. "Azoxybacilin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism".
- ResearchGate.net. "Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions".
- NIH.gov.
